molecular formula C20H10Br2 B1589472 3,9-Dibromoperylene CAS No. 56752-35-3

3,9-Dibromoperylene

Cat. No.: B1589472
CAS No.: 56752-35-3
M. Wt: 410.1 g/mol
InChI Key: IPLAQSRFBRURHW-UHFFFAOYSA-N
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Description

3,9-Dibromoperylene is an organic compound with the molecular formula C20H10Br2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where two bromine atoms are substituted at the 3 and 9 positions of the perylene core. This compound is known for its unique photophysical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dibromoperylene typically involves the bromination of perylene. One common method is the direct bromination of perylene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 9 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3,9-Dibromoperylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The perylene core can be oxidized to form perylenequinones.

    Reduction Reactions: The bromine atoms can be reduced to form perylene.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azido-perylene derivatives and other substituted perylenes.

    Oxidation Reactions: Products include perylenequinones.

    Reduction Reactions: The major product is perylene.

Scientific Research Applications

3,9-Dibromoperylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4,9,10-Tetrabromoperylene
  • 1,6,7,12-Tetrachloroperylene
  • Perylene-3,4,9,10-tetracarboxylic dianhydride

Comparison: 3,9-Dibromoperylene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other perylene derivatives. For instance, 3,4,9,10-Tetrabromoperylene has four bromine atoms, leading to different electronic and steric effects. Similarly, 1,6,7,12-Tetrachloroperylene has chlorine atoms, which affect its reactivity and applications differently .

Properties

IUPAC Name

3,9-dibromoperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLAQSRFBRURHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473914
Record name 3,9-dibromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56752-35-3
Record name 3,9-dibromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,9-Dibromoperylene?

A: this compound [] is a halogenated aromatic compound with the molecular formula C20H10Br2.

    Q2: How does the structure of this compound influence its fluorescence properties?

    A: The presence of bromine atoms in this compound significantly impacts its fluorescence. Studies [, ] have shown that it exhibits fluorescence anisotropy decay, making it valuable as a probe for studying viscosity. The bromine atoms' heavy atom effect influences the excited state dynamics and contributes to these properties.

    Q3: Has this compound been explored for its potential in organic electronics?

    A: Yes, research [] has investigated this compound as a building block for donor-acceptor-donor (D-A-D) systems in organic electronics. By attaching electron-donating groups to the 3,9-positions, the researchers were able to tune the energy band gaps and emission colors of the resulting compounds. This highlights the potential of this compound as a precursor for developing new organic electronic materials.

    Q4: What analytical techniques are commonly employed to study this compound?

    A4: Several analytical methods are crucial for studying this compound:

    • X-ray Diffraction: Used to determine the crystal and molecular structure [].
    • Fluorescence Spectroscopy: Utilized to investigate its fluorescence properties and anisotropy decay, particularly in viscosity studies [, ].
    • DFT Calculations: Employed to understand the electronic structure and predict properties such as emission color [].

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